molecular formula C7H13NO B2920568 {4-Aminobicyclo[2.1.1]hexan-1-yl}methanol CAS No. 1638769-06-8

{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol

Cat. No.: B2920568
CAS No.: 1638769-06-8
M. Wt: 127.187
InChI Key: PLIMLQDDYGGJIR-UHFFFAOYSA-N
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Description

{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol is a bicyclic compound featuring a strained [2.1.1]hexane scaffold with an amino group at position 4 and a hydroxymethyl group at position 1. The compound’s hydrochloride salt (CAS: 2514950-12-8) is commercially available for research use, with molecular weight and purity data indicating its suitability as a synthetic intermediate . This article focuses on comparing this compound with structurally related bicyclic derivatives, emphasizing differences in molecular features, physicochemical properties, and applications.

Properties

IUPAC Name

(4-amino-1-bicyclo[2.1.1]hexanyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-7-2-1-6(3-7,4-7)5-9/h9H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIMLQDDYGGJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(C2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for {4-Aminobicyclo[21 it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine .

Scientific Research Applications

{4-Aminobicyclo[21

Mechanism of Action

The mechanism by which {4-Aminobicyclo[2.1.1]hexan-1-yl}methanol exerts its effects is not well-understood. its molecular targets and pathways would likely involve interactions with biological molecules such as proteins and nucleic acids, given its functional groups .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Heteroatom Substitution in the Bicyclic Ring
  • {4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol Replaces one carbon in the bicyclo ring with oxygen (oxabicyclo). Molecular formula: C₆H₁₁NO₂; molecular weight: 129.16 g/mol. The oxygen atom increases polarity and may enhance solubility compared to the parent compound .
  • {2-Azabicyclo[2.1.1]hexan-1-yl}methanol Substitutes a carbon with nitrogen (azabicyclo). Molecular formula: C₆H₁₁NO; molecular weight: 113.16 g/mol.
Ring Size Expansion
  • (4-Aminobicyclo[2.2.2]octan-1-yl)methanol Larger bicyclo[2.2.2]octane core increases steric bulk and reduces ring strain. Molecular formula: C₉H₁₅NO; molecular weight: 153.22 g/mol. The expanded ring may alter binding affinity in receptor-ligand interactions .

Functional Group Modifications

Hydrochloride Salts
  • {4-Aminobicyclo[2.1.1]hexan-1-yl}methanol Hydrochloride Molecular weight: ~350.00 g/mol (exact value unspecified). Enhanced stability and solubility due to salt formation, making it preferable for synthetic workflows .
  • [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol Hydrochloride Molecular formula: C₇H₁₄ClNO₂; molecular weight: 179.64 g/mol. The additional aminomethyl group introduces a secondary amine, altering reactivity .
Ester and Carbamate Derivatives
  • Methyl 4-Aminobicyclo[2.1.1]hexane-1-carboxylate Molecular formula: C₈H₁₃NO₂; molecular weight: 155.20 g/mol.
  • tert-Butyl N-{4-Aminobicyclo[2.1.1]hexan-1-yl}carbamate Molecular formula: C₁₁H₂₀N₂O₂; molecular weight: 212.29 g/mol. The Boc-protected amine enhances stability during synthetic reactions .

Substituent Effects

Methyl Substituents
  • {4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol Hydrochloride Molecular formula: C₇H₁₄ClNO₂; molecular weight: 179.60 g/mol.
Trifluoromethyl Substituents
  • (4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol Molecular formula: C₇H₁₀F₃NO; molecular weight: 181.16 g/mol. The trifluoromethyl group enhances metabolic stability and lipophilicity, a common feature in CNS-targeting drugs .

Data Tables

Table 1: Molecular Features of Key Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound Hydrochloride - ~350.00 Amino, hydroxymethyl, hydrochloride
{4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol C₆H₁₁NO₂ 129.16 Oxabicyclo, amino, hydroxymethyl
{2-Azabicyclo[2.1.1]hexan-1-yl}methanol C₆H₁₁NO 113.16 Azabicyclo, hydroxymethyl
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol Hydrochloride C₇H₁₄ClNO₂ 179.64 Oxabicyclo, aminomethyl, hydrochloride
{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol Hydrochloride C₇H₁₄ClNO₂ 179.60 Methyl, oxabicyclo, hydrochloride

Table 2: Functional Impact of Modifications

Modification Type Example Compound Impact on Properties
Salt Formation Hydrochloride salts (e.g., CAS 2514950-12-8) Improved solubility and stability
Heteroatom Substitution Oxabicyclo or azabicyclo derivatives Altered polarity, basicity, or hydrogen bonding
Substituent Addition Trifluoromethyl or methyl groups Enhanced lipophilicity or steric hindrance

Biological Activity

{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol, a bicyclic amine compound, has garnered attention for its potential therapeutic applications, particularly in modulating biological pathways linked to various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The primary mechanism of action for this compound involves its role as an inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). PI3Kγ is crucial in several cellular processes, including cell growth, proliferation, and survival, particularly in immune responses and inflammation. Inhibition of PI3Kγ has been associated with therapeutic benefits in conditions such as cancer, autoimmune diseases, and neurodegenerative disorders .

Key Biological Pathways Affected

  • Inflammation : PI3Kγ plays a significant role in the signaling pathways that mediate inflammation. Inhibition can lead to reduced migration of immune cells to sites of inflammation, thereby alleviating conditions like rheumatoid arthritis .
  • Cancer Progression : The compound's inhibitory effects on PI3Kγ have been linked to decreased tumor growth and metastasis in various cancer models, suggesting a potential role in cancer therapy .
  • Neuroprotection : Emerging research indicates that modulation of PI3Kγ activity may also provide neuroprotective effects, potentially benefiting conditions like Alzheimer's disease .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, yielding promising results:

StudyFindings
Ruckle et al. (2006)Demonstrated that PI3Kγ inhibition reduces eosinophil survival and recruitment during allergic responses .
Lupia et al. (2004)Showed that inhibition of PI3Kγ significantly reduces acinar cell injury in pancreatic models without affecting secretory functions .
Schmid et al. (2011)Found that PI3Kγ deficiency inhibits tumor growth in lung and pancreatic cancer models, suggesting a critical role in tumor microenvironment modulation .

Pharmacological Applications

The diverse biological activities of this compound position it as a candidate for various therapeutic applications:

  • Autoimmune Diseases : By modulating immune cell activity through PI3Kγ inhibition, the compound may help manage autoimmune conditions such as rheumatoid arthritis and lupus.
  • Cancer Therapy : Its ability to inhibit tumor growth makes it a potential adjunct therapy in oncology, particularly for cancers characterized by aberrant PI3K signaling.
  • Neurological Disorders : The neuroprotective properties suggest possible applications in treating neurodegenerative diseases like Alzheimer's.

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